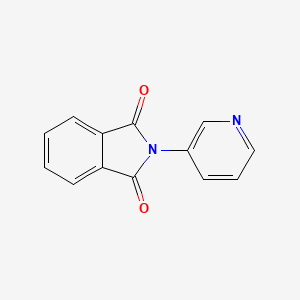

3-Phthalimidopyridine

Descripción

Contextualizing Phthalimide and Pyridine Scaffolds in Organic Synthesis

The phthalimide moiety, characterized by an isoindoline-1,3-dione core, is a versatile building block in organic chemistry. ucl.ac.uk Its chemical attributes, including hydrophobicity, a hydrogen bonding subunit, and an aromatic hydrophobic site, allow it to traverse biological membranes, a crucial feature for medicinal applications. ucl.ac.uk Historically, phthalimide derivatives have been instrumental in the synthesis of primary amines through the Gabriel synthesis. In contemporary research, the phthalimide ring is recognized as a "privileged substructure" for creating a wide array of biologically active molecules. nih.gov

Similarly, the pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of heterocyclic chemistry. Its derivatives are integral to numerous natural products, pharmaceuticals, and agrochemicals. researchgate.net The nitrogen atom in the pyridine ring imparts unique reactivity and allows for a variety of chemical modifications, making it a valuable synthon for constructing complex molecular architectures.

Academic Significance of 3-Phthalimidopyridine and its Derivatives in Modern Organic Chemistry

A notable area of research involves the asymmetric hydrogenation of 2-aryl-3-phthalimidopyridinium salts. researchgate.netacs.orgbohrium.com This process, often catalyzed by iridium or rhodium complexes, yields chiral piperidine derivatives with two adjacent stereocenters. researchgate.netacs.orgbohrium.comdicp.ac.cn These chiral piperidines are highly sought-after building blocks in pharmaceutical synthesis. researchgate.net For instance, the phthaloyl group in the resulting piperidine derivative can be readily removed and the molecule further transformed into key intermediates for neurokinin 1 (NK1) receptor antagonists. acs.org

Overview of Key Research Areas and Challenges for the this compound Framework

Current research on the this compound framework is multifaceted, with a strong emphasis on stereoselective synthesis and the development of novel catalytic systems. A significant challenge lies in achieving high levels of enantioselectivity and diastereoselectivity in the hydrogenation of substituted 3-phthalimidopyridinium salts. acs.orgbohrium.com The choice of catalyst, chiral ligands, and reaction conditions is crucial for controlling the stereochemical outcome. acs.orgbohrium.comdicp.ac.cn

Another research avenue is the synthesis and characterization of various derivatives. For example, mono-dentate ligands such as 3-aminomethyl-N-phthalimido-pyridine have been synthesized and structurally studied. daneshyari.com The exploration of different substituents on both the phthalimide and pyridine rings allows for the fine-tuning of the molecule's properties for specific applications. However, challenges related to obtaining adequate and up-to-date references and the accessibility of specialized databases can sometimes hinder the theoretical development of new research in this area. researchgate.net

| Key Research Areas | Associated Challenges |

| Asymmetric hydrogenation of 3-phthalimidopyridinium salts | Achieving high stereoselectivity (enantio- and diastereo-) |

| Development of novel catalysts for transformations | Catalyst stability, cost, and substrate scope |

| Synthesis of diverse this compound derivatives | Control of regioselectivity and functional group tolerance |

| Structural and spectroscopic characterization | Complex spectral analysis and crystal structure determination |

Historical Trajectory and Evolution of Research on Phthalimidopyridine Derivatives

The historical development of research on derivatives can be traced back to early forms of commodity contracts. econstor.euresearchgate.netresearchgate.net While not directly related to chemical synthesis, this illustrates the long-standing concept of creating new entities with modified properties from existing ones. In the context of chemical derivatives, the journey has been one of increasing complexity and application.

Research into phthalimide-based compounds gained significant momentum in the mid-20th century, albeit with the infamous case of thalidomide, which underscored the critical importance of stereochemistry in drug design. ucl.ac.uk The evolution of analytical techniques and catalytic methods in the late 20th and early 21st centuries has enabled more sophisticated investigations into molecules like this compound. The focus has shifted from simple synthesis to highly controlled, stereoselective transformations, driven by the demand for enantiomerically pure compounds in the pharmaceutical industry. researchgate.netdicp.ac.cn The development of asymmetric hydrogenation techniques, in particular, represents a significant milestone in the evolution of research on pyridinium salt derivatives, including those of this compound. researchgate.netacs.orgbohrium.comdicp.ac.cn

Propiedades

Número CAS |

19171-27-8 |

|---|---|

Fórmula molecular |

C13H8N2O2 |

Peso molecular |

224.21 g/mol |

Nombre IUPAC |

2-pyridin-3-ylisoindole-1,3-dione |

InChI |

InChI=1S/C13H8N2O2/c16-12-10-5-1-2-6-11(10)13(17)15(12)9-4-3-7-14-8-9/h1-8H |

Clave InChI |

GVWGTAAAAKXKQR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CN=CC=C3 |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CN=CC=C3 |

Otros números CAS |

19171-27-8 |

Origen del producto |

United States |

Q & A

Basic Research Questions

Q. What established synthetic routes are used for 3-Phthalimidopyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves condensation reactions between phthalic anhydride and 3-aminopyridine derivatives. Solvent choice (e.g., acetic acid or DMF) and temperature (80–120°C) critically affect yield and purity. For example, prolonged reflux in acetic acid may improve cyclization but risks side-product formation. Characterization via HPLC and NMR is essential to confirm purity (>95%) and structure . Reproducibility requires strict adherence to stoichiometric ratios and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm substitution patterns and aromatic proton environments (δ 7.5–8.5 ppm for pyridine protons).

- HPLC-PDA : For purity assessment, using C18 columns with acetonitrile/water gradients.

- X-ray crystallography : To resolve stereochemical ambiguities and validate molecular geometry .

- FT-IR : To identify carbonyl stretches (~1700 cm⁻¹) from the phthalimide moiety .

Q. What are common impurities in this compound synthesis, and how are they identified?

- Methodological Answer : Common impurities include unreacted 3-aminopyridine or partially cyclized intermediates. LC-MS or GC-MS can detect low-molecular-weight byproducts. Batch-to-batch consistency requires quantitative NMR (qNMR) to measure residual solvents and elemental analysis to verify stoichiometry .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, concentrations). A meta-analysis approach using heterogeneity metrics like I² (proportion of total variation due to heterogeneity) and H (standardized heterogeneity) can quantify inconsistencies. For example, an I² >50% suggests significant heterogeneity, prompting subgroup analyses (e.g., by assay type or derivative structure) . Replicating studies under standardized protocols (e.g., fixed EC50 measurement criteria) is critical .

Q. What strategies optimize regioselectivity in functionalizing this compound for novel derivatives?

- Methodological Answer : Regioselective functionalization at the pyridine ring can be achieved via:

- Directed ortho-metalation : Using strong bases (e.g., LDA) to deprotonate specific positions.

- Palladium-catalyzed coupling : Suzuki-Miyaura reactions with aryl boronic acids under inert conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 80°C) .

Computational modeling (DFT) predicts reactive sites by analyzing electron density maps and frontier molecular orbitals .

Q. How do computational models predict the reactivity and binding affinity of this compound in drug design?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding modes with target proteins (e.g., kinases). QSAR models correlate substituent effects (e.g., electron-withdrawing groups at the phthalimide ring) with IC50 values. Validation requires crystallographic data of ligand-protein complexes .

Q. What experimental design principles ensure reproducibility in pharmacological assays for this compound?

- Methodological Answer : Include positive/negative controls (e.g., reference inhibitors) and triplicate measurements. Use blinded analysis to minimize bias. Statistical rigor demands power calculations to determine sample sizes and ANOVA for multi-group comparisons. Report exact concentrations (e.g., μM range) and solvent controls (e.g., DMSO <0.1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.